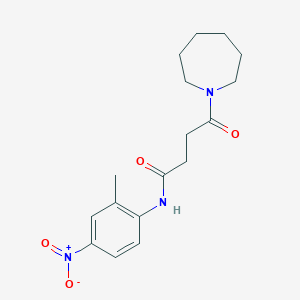![molecular formula C15H22N2O3S B5359623 N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide, commonly known as DSC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Mecanismo De Acción
DSC exerts its inhibitory effect on metalloproteinases by binding to the active site of the enzyme. Specifically, DSC binds to the zinc ion at the active site, which is essential for the catalytic activity of the enzyme. By binding to the zinc ion, DSC prevents the enzyme from carrying out its normal function, thus inhibiting its activity.
Biochemical and Physiological Effects:
The inhibition of metalloproteinases by DSC has been found to have a wide range of biochemical and physiological effects. For example, DSC has been found to inhibit the invasion and migration of cancer cells, which is an important step in cancer metastasis. DSC has also been found to promote wound healing by inhibiting the activity of MMPs that are involved in the breakdown of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DSC in lab experiments is its specificity for metalloproteinases. Unlike other inhibitors that may also inhibit other enzymes, DSC has been found to specifically inhibit metalloproteinases. However, one limitation of using DSC is its relatively low potency compared to other inhibitors. This may limit its effectiveness in certain experiments.
Direcciones Futuras
There are several future directions for the use of DSC in scientific research. One area of interest is the development of more potent analogs of DSC that may be more effective in inhibiting metalloproteinases. Another area of interest is the use of DSC in combination with other inhibitors to achieve synergistic effects. Finally, the use of DSC in animal models of disease may provide valuable insights into the role of metalloproteinases in disease progression.
Métodos De Síntesis
DSC is synthesized by the reaction of N-ethyl-4-sulfonylphenylcyclobutanecarboxamide with diethylamine. The reaction is carried out in the presence of a catalyst such as triethylamine and is typically performed under an inert atmosphere. The resulting product is then purified by column chromatography to obtain pure DSC.
Aplicaciones Científicas De Investigación
DSC has been widely used in scientific research due to its ability to inhibit the activity of a class of enzymes called metalloproteinases. Metalloproteinases are involved in a wide range of physiological processes, including tissue remodeling, wound healing, and cancer metastasis. DSC has been found to be particularly effective in inhibiting the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins.
Propiedades
IUPAC Name |
N-[4-(diethylsulfamoyl)phenyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-17(4-2)21(19,20)14-10-8-13(9-11-14)16-15(18)12-6-5-7-12/h8-12H,3-7H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDVWJAXCXKTPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluoro-2,4-dimethylphenyl)-1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazole](/img/structure/B5359545.png)
![(1R*,2R*,6S*,7S*)-4-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359558.png)
![N-cyclopropyl-5-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B5359564.png)
![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)

![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-3-(1H-pyrazol-4-yl)benzamide](/img/structure/B5359600.png)
![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)-2-methyl-1-propanol hydrochloride](/img/structure/B5359615.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![4-(2,6-dimethyl-3-pyridinyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B5359634.png)
![N-[2-[4-(dimethylamino)phenyl]-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5359642.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)